molecular formula C8H7Br2F B14034384 5-Bromo-4-fluoro-2-methylbenzyl bromide

5-Bromo-4-fluoro-2-methylbenzyl bromide

Katalognummer: B14034384
Molekulargewicht: 281.95 g/mol
InChI-Schlüssel: BLPBWORUCNGIIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-fluoro-2-methylbenzyl bromide is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine, fluorine, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-methylbenzyl bromide typically involves the bromination of 4-fluoro-2-methylbenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-fluoro-2-methylbenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Oxidation: Carried out in aqueous or organic solvents under reflux conditions.

    Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.

Major Products Formed

    Nucleophilic Substitution: Produces substituted benzyl derivatives.

    Oxidation: Yields 5-Bromo-4-fluoro-2-methylbenzoic acid.

    Reduction: Results in 5-Bromo-4-fluoro-2-methylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-fluoro-2-methylbenzyl bromide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential drug candidates.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of electron-withdrawing fluorine enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This compound can interact with various molecular targets, depending on the nature of the nucleophile and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-4-fluoro-2-methylaniline: Similar structure but with an amino group instead of a bromomethyl group.

    5-Bromo-2-fluoro-4-methylaniline: Another derivative with different substitution patterns on the benzene ring.

Uniqueness

5-Bromo-4-fluoro-2-methylbenzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and methyl groups on the benzene ring makes it a versatile intermediate for various synthetic applications.

Eigenschaften

Molekularformel

C8H7Br2F

Molekulargewicht

281.95 g/mol

IUPAC-Name

1-bromo-5-(bromomethyl)-2-fluoro-4-methylbenzene

InChI

InChI=1S/C8H7Br2F/c1-5-2-8(11)7(10)3-6(5)4-9/h2-3H,4H2,1H3

InChI-Schlüssel

BLPBWORUCNGIIR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1CBr)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.